Candesartan Cilexetil Impurity E

Descripción

Propiedades

IUPAC Name |

1-cyclohexyloxycarbonyloxyethyl 2-ethoxy-3-[[4-[2-(1-ethyltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H38N6O6/c1-4-41-32(37-38-39-41)28-15-10-9-14-27(28)25-20-18-24(19-21-25)22-40-31-29(16-11-17-30(31)36-34(40)44-5-2)33(42)45-23(3)46-35(43)47-26-12-7-6-8-13-26/h9-11,14-21,23,26H,4-8,12-13,22H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKUZPIFWPFYKBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)OC(C)OC(=O)OC6CCCCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H38N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701101236 | |

| Record name | 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl 2-ethoxy-1-[[2′-(1-ethyl-1H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701101236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

638.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914613-35-7 | |

| Record name | 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl 2-ethoxy-1-[[2′-(1-ethyl-1H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914613-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1-Ethyl candesartan cilexetil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914613357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl 2-ethoxy-1-[[2′-(1-ethyl-1H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701101236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-1-ETHYL CANDESARTAN CILEXETIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IN72J7R432 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Candesartan Cilexetil Impurity E

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of Candesartan Cilexetil Impurity E, a known related substance of the antihypertensive drug Candesartan Cilexetil. This document details its chemical structure, analytical quantification methods, and relevant experimental data, serving as a critical resource for quality control and drug development.

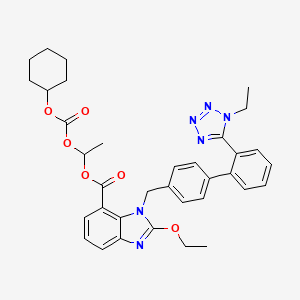

Chemical Identity and Structure

This compound is identified as the N1-ethyl analog of Candesartan Cilexetil. Its formation is typically associated with the synthesis process of the active pharmaceutical ingredient (API). Accurate identification and characterization are crucial for ensuring the purity and safety of the final drug product.

-

IUPAC Name: (1RS)-1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl 2-ethoxy-1-[[2′-(1-ethyl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate[1][2]

-

Synonyms: Candesartan Cilexetil N1-Ethyl Analog, 1H-N1-Ethyl Candesartan Cilexetil[1][3]

The key structural difference from the parent molecule, Candesartan Cilexetil, is the presence of an ethyl group on the N-1 position of the tetrazole ring. This structural variant requires sophisticated analytical techniques, such as NMR spectroscopy, for unambiguous differentiation from other isomers like the N-2 ethylated impurity (Impurity F).[5]

Quantitative Analysis Data

The quantification of Impurity E is a critical aspect of quality control in the manufacturing of Candesartan Cilexetil. The data below is compiled from various analytical studies.

| Parameter | Value | Method | Reference |

| Purity | 99.3% | UPLC | Acta Chromatographica (2025)[6][7] |

| Purity | 95% | HPLC | Allmpus Laboratories[4] |

| Content in Tablets | 0.18% | LC | Google Patents (CN111352358A)[8] |

| Status | Certified Reference Material | - | Sigma-Aldrich |

Experimental Protocols

The determination of this compound is primarily achieved through advanced chromatographic techniques. Below is a detailed protocol for a stability-indicating Reversed-Phase Ultra-Performance Liquid Chromatography (RP-UPLC) method.

Objective: To separate and quantify this compound from the API and other related substances in tablet formulations.[6]

Instrumentation:

-

Waters Acquity UPLC system or equivalent, equipped with a photodiode array (PDA) detector.[9]

-

Analytical Column: BEH Shield RP18 or equivalent.[9]

Reagents and Materials:

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).[6]

-

Glacial Acetic Acid.[6]

-

Bi-distilled Water.[6]

-

Diluent: A mixture of ultrapure water and methanol in a 10:90 (v/v) ratio.[6]

Chromatographic Conditions:

-

Mobile Phase A: Glacial acetic acid and bi-distilled water (0.1:99.9 v/v).

-

Mobile Phase B: Glacial acetic acid and acetonitrile (0.1:99.9 v/v).

-

Flow Rate: 0.5 mL/min.[6]

-

Injection Volume: 1.0 µL.[6]

-

Column Oven Temperature: 30 °C.[6]

-

Sample Cooler Temperature: 15 °C.[6]

-

Detection Wavelength: 265 nm.[6]

-

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B 0.0 70 30 1.0 - 3.5 15 85 3.6 15 85 | 3.6 - 5.5 | 70 | 30 |

Sample Preparation:

-

Weigh and powder 20 Candesartan Cilexetil tablets to determine the average weight.

-

Accurately weigh a portion of the powder equivalent to 10 mg of Candesartan Cilexetil.

-

Transfer the powder to a flask with 80 mL of diluent.

-

Sonicate the mixture for approximately 20 minutes, with intermittent vigorous shaking.

-

Make up the volume with the diluent and mix thoroughly.

-

Filter the solution through a 0.45-µm membrane filter before injection.[6]

System Suitability: The system is deemed suitable for analysis if parameters such as resolution (NLT 2.0), theoretical plates (NLT 2000), and tailing factor (NMT 2.0) are met for the Impurity E peak relative to adjacent peaks.[6]

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the analysis of this compound in a pharmaceutical sample.

Caption: Analytical workflow for Candesartan Impurity E quantification.

References

- 1. pharmaceresearch.com [pharmaceresearch.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. ksplifescience.com [ksplifescience.com]

- 4. allmpus.com [allmpus.com]

- 5. researchgate.net [researchgate.net]

- 6. akjournals.com [akjournals.com]

- 7. akjournals.com [akjournals.com]

- 8. CN111458444A - Method for determining impurities in candesartan cilexetil - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Candesartan Cilexetil Impurity E

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis pathway for Candesartan Cilexetil Impurity E, a known related substance of the angiotensin II receptor antagonist, Candesartan Cilexetil. This guide details the chemical identity of the impurity, plausible synthetic routes, experimental protocols, and relevant quantitative data, designed to support research and development in pharmaceutical sciences.

Introduction and Chemical Identity

This compound is identified as the N1-ethyl analog of Candesartan Cilexetil. Its presence in the final drug product is monitored to ensure the safety and efficacy of the medication. Understanding its synthesis is crucial for developing control strategies and for the preparation of reference standards.

-

IUPAC Name: (1RS)-1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl 2-ethoxy-1-[[2′-(1-ethyl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate[1]

-

Synonym: Candesartan Cilexetil N1-Ethyl Analog[1]

Proposed Synthesis Pathway

The synthesis of this compound is analogous to the synthesis of Candesartan Cilexetil, involving the coupling of a benzimidazole moiety with a biphenyl tetrazole moiety. The key difference lies in the ethylation of the tetrazole ring. The impurity can be formed as a side product during the synthesis of the active pharmaceutical ingredient (API) or can be synthesized deliberately for use as a reference standard[4].

The overall synthesis can be envisioned in three main stages:

-

Synthesis of the Benzimidazole Intermediate: Preparation of (±)-1-[[(cyclohexyloxy)carbonyl]oxy]ethyl 2-ethoxy-1H-benzimidazole-7-carboxylate.

-

Synthesis of the N-Ethyl Biphenyl Tetrazole Intermediate: Preparation of 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1-ethyl-1H-tetrazole.

-

Final Coupling Reaction: N-alkylation of the benzimidazole intermediate with the N-ethyl biphenyl tetrazole intermediate to yield the final impurity.

Below is a DOT script representation of this logical workflow.

Caption: Logical workflow for the synthesis of this compound.

Detailed Experimental Protocols

The following protocols are based on established synthetic methods for Candesartan Cilexetil and its analogues.

Step 1: Synthesis of Methyl 2-ethoxy-1H-benzimidazole-7-carboxylate (Key Benzimidazole Precursor)

A common precursor for the benzimidazole moiety is its methyl ester, which can be synthesized from 2,3-diaminobenzoic acid methyl ester.

-

Reaction: A mixture of methyl 2,3-diaminobenzoate, tetraethyl orthocarbonate, and a catalytic amount of acetic acid is heated.[5]

-

Procedure:

-

Combine methyl 2,3-diaminobenzoate (1 equivalent) and tetraethyl orthocarbonate (approx. 1.1 equivalents) in a suitable solvent like toluene.

-

Add acetic acid (approx. 0.1 equivalents).

-

Heat the mixture to reflux (around 80-90 °C) for 1-2 hours, monitoring the reaction by TLC or HPLC.

-

After completion, cool the reaction mixture and concentrate under reduced pressure to remove the solvent.

-

The crude product can be purified by recrystallization from a solvent system like ethyl acetate-hexane to yield methyl 2-ethoxy-1H-benzimidazole-7-carboxylate.[5]

-

Step 2: Synthesis of the Cilexetil Ester Moiety

The cilexetil ester side chain is introduced by reacting the carboxylic acid of the benzimidazole with (±)-1-chloroethyl cyclohexyl carbonate.

-

Reaction: The carboxylic acid is reacted with the chloroethyl carbonate in the presence of a base.

-

Procedure:

-

Suspend 2-ethoxy-1H-benzimidazole-7-carboxylic acid (1 equivalent) and potassium carbonate (2 equivalents) in a solvent such as acetonitrile.

-

Add (±)-1-chloroethyl cyclohexyl carbonate (1.5 equivalents).

-

Heat the mixture to reflux for approximately 6 hours.

-

Cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate, and partition the residue between ethyl acetate and water.

-

The organic layer is dried and concentrated to afford the crude ester, which can be used in the next step.[6]

-

Step 3: Synthesis of 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1-ethyl-1H-tetrazole

This key intermediate is prepared by the N-alkylation of the corresponding tetrazole with an ethylating agent.

-

Reaction: The N-H of the tetrazole ring is alkylated using a suitable ethyl source in the presence of a base.

-

Procedure:

-

Dissolve 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole (1 equivalent) in a polar aprotic solvent like DMF.

-

Add a base such as potassium carbonate (1.5 equivalents).

-

Add an ethylating agent like ethyl iodide (1.2 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC/HPLC).

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which may be purified by column chromatography.

-

Step 4: Final Coupling to Synthesize this compound

This step involves the N-alkylation of the benzimidazole nitrogen with the prepared biphenyl methyl bromide derivative.

-

Reaction: The benzimidazole ester from Step 2 is coupled with the N-ethyl biphenyl tetrazole from Step 3.

-

Procedure:

-

Dissolve (±)-1-[[(cyclohexyloxy)carbonyl]oxy]ethyl 2-ethoxy-1H-benzimidazole-7-carboxylate (1 equivalent) in a solvent like anhydrous DMF.

-

Add a base such as potassium carbonate (1.5 equivalents).

-

Add 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1-ethyl-1H-tetrazole (1.1 equivalents).

-

Stir the mixture at a slightly elevated temperature (e.g., 50-60 °C) for several hours.

-

Monitor the reaction progress by HPLC.

-

Once complete, cool the mixture, pour it into water, and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica gel to yield this compound.

-

Quantitative Data

The following table summarizes typical yields and purity data for the synthesis of Candesartan Cilexetil and its intermediates, which can be considered indicative for the synthesis of Impurity E.

| Step/Product | Yield (%) | Purity (HPLC) | Reference |

| Methyl 1-[(2'-cyanobiphenyl-4-yl)methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate | 84.8% | N/A | Synthesis of a key intermediate for Candesartan.[5] |

| Candesartan Cilexetil (from a convergent synthesis) | 81% | 99.1% | Final product from a novel route.[6] |

| Candesartan Cilexetil (after recrystallization) | 84% | 99.83% | Purification of the final product.[7] |

| This compound (Commercial Standard) | N/A | 95% | Purity of a commercially available reference standard.[3] |

Visualization of the Synthesis Pathway

The following diagram, generated using the DOT language, illustrates the chemical transformations in the synthesis of this compound.

Caption: Final coupling step in the synthesis of this compound.

Conclusion

The synthesis of this compound requires a multi-step approach that mirrors the manufacturing process of the parent drug. The key differentiating step is the ethylation of the tetrazole ring, which can be achieved through a targeted N-alkylation reaction. The protocols and data presented in this guide provide a solid foundation for researchers and scientists working on the synthesis, identification, and control of this and other related impurities in Candesartan Cilexetil. Careful control of reaction conditions is essential to minimize the formation of this impurity during API production and to achieve high purity when synthesizing it as a reference standard.

References

- 1. pharmaceresearch.com [pharmaceresearch.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. allmpus.com [allmpus.com]

- 4. researchgate.net [researchgate.net]

- 5. Methyl 1-[(2'-cyanobiphenyl-4-yl)methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. US20050250827A1 - Preparation of candesartan cilexetil in high purity - Google Patents [patents.google.com]

Formation Mechanism of Candesartan Cilexetil Impurity E: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation mechanism of Candesartan Cilexetil Impurity E. It is designed to be a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and stability testing of candesartan cilexetil. This document delves into the proposed chemical pathways, summarizes findings from forced degradation studies, and provides illustrative diagrams to elucidate the core concepts.

Introduction to Candesartan Cilexetil and Impurity E

Candesartan cilexetil is a prodrug that is hydrolyzed in the body to its active form, candesartan, a potent and selective angiotensin II receptor antagonist. It is widely used in the treatment of hypertension and heart failure. As with any pharmaceutical compound, the presence of impurities can affect the drug's efficacy and safety.

This compound is identified as (1RS)-1-[[(cyclohexyloxy)carbonyl]oxy]ethyl 2-ethoxy-1-[[2'-(1-ethyl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate. It is an N-ethylated derivative of candesartan cilexetil, where an ethyl group is attached to the N1 position of the tetrazole ring. The presence of this and other impurities is closely monitored during the manufacturing process and stability studies of the drug product.

Proposed Formation Mechanism of Impurity E

The primary proposed mechanism for the formation of this compound is an intermolecular reaction between two molecules of candesartan cilexetil. In this reaction, the ethoxy group of one molecule acts as an alkylating agent, transferring its ethyl group to the tetrazole ring of a second molecule. This ethylation can occur at either the N1 or N2 position of the tetrazole ring, leading to the formation of Impurity E (N1-ethyl isomer) and its regioisomer, Impurity F (N2-ethyl isomer).

This reaction is thought to be catalyzed by acidic conditions and elevated temperatures. The proposed pathway highlights a unique degradation route where the drug substance itself participates in the formation of its impurity.

Caption: Proposed intermolecular reaction pathway for the formation of this compound and F.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and understanding the stability of a drug substance under various stress conditions. Several studies have investigated the degradation of candesartan cilexetil under acidic, basic, oxidative, thermal, and photolytic stress.

While these studies confirm the formation of numerous impurities, including N-ethylated derivatives, specific quantitative data on the yield of Impurity E under different conditions is not consistently reported in the available literature. The following table summarizes the qualitative findings regarding the formation of N-ethylated impurities (including Impurity E) under different stress conditions.

| Stress Condition | Temperature | Duration | Observation on N-Ethylated Impurities (including Impurity E) |

| Acidic Hydrolysis | Room Temperature to 60°C | 2 to 24 hours | Formation of N-ethylated impurities has been reported, suggesting the acidic environment can catalyze the intermolecular ethylation. |

| Basic Hydrolysis | Room Temperature | 2 hours | The primary degradation pathway is hydrolysis of the ester linkages. Formation of N-ethylated impurities is generally not reported as a major degradation route under basic conditions. |

| Oxidative Degradation | 25°C | 16 hours | N-ethylated impurities are not typically observed as major degradation products under oxidative stress. |

| Thermal Degradation | 40°C - 75% RH / 60°C | Accelerated Stability / 24 hours | Formation of N-ethylated impurities, including "1 N Ethyl Oxo CCX", "2 N Ethyl Oxo CCX", "2 N Ethyl", and "N Ethyl" has been observed, indicating that elevated temperature promotes their formation.[1] |

| Photolytic Degradation | UV light | Not Specified | Information on the formation of N-ethylated impurities under photolytic stress is limited. |

Note: The information in the table is a qualitative summary based on available literature. The exact yield and rate of formation of Impurity E can vary significantly depending on the specific experimental conditions.

Experimental Protocols

Detailed, replicable experimental protocols for the targeted synthesis and quantification of this compound are not extensively detailed in single public domain sources. However, a general workflow for conducting forced degradation studies and subsequent analysis can be compiled from various published methods.

General Protocol for Forced Degradation of Candesartan Cilexetil

This protocol outlines a general procedure for subjecting candesartan cilexetil to various stress conditions to induce the formation of degradation products, including Impurity E.

References

Physicochemical Properties of Candesartan Cilexetil Impurity E: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Candesartan Cilexetil Impurity E, a known related substance of the angiotensin II receptor antagonist, Candesartan Cilexetil. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the development, manufacturing, and quality control of candesartan cilexetil and related pharmaceutical products.

Introduction

Candesartan Cilexetil is a prodrug that is rapidly converted to its active metabolite, candesartan, an angiotensin II receptor blocker used in the management of hypertension.[1] As with any pharmaceutical compound, the purity profile of Candesartan Cilexetil is of critical importance to ensure its safety and efficacy. This compound is an N-1-ethyl analog of the active pharmaceutical ingredient. A thorough understanding of its physicochemical properties is essential for the development of robust analytical methods for its detection and quantification, as well as for controlling its levels in the final drug product.

Chemical Identity and Physicochemical Properties

This compound is chemically identified as (1RS)-1-[[(cyclohexyloxy)carbonyl]oxy]ethyl 2-ethoxy-1-[[2'-(1-ethyl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate.[2][3] Its structure is characterized by the presence of an ethyl group on the tetrazole ring, distinguishing it from the parent drug.

A summary of the known physicochemical properties of this compound is presented in the table below.

| Property | Value | References |

| Chemical Name | (1RS)-1-[[(cyclohexyloxy)carbonyl]oxy]ethyl 2-ethoxy-1-[[2'-(1-ethyl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate | [2][3] |

| Synonym | Candesartan Cilexetil N1-Ethyl Analog | |

| CAS Number | 914613-35-7 | [2][3][4][5][6] |

| Molecular Formula | C35H38N6O6 | [2][3][4][5][6][7][8] |

| Molecular Weight | 638.71 g/mol | [2][3][4][5][6][7][8] |

| Appearance | Off-white solid | [4] |

| Solubility | Soluble in Methanol (MEOH) and Dimethyl sulfoxide (DMSO) | [4][5] |

| Melting Point | Not available | [4][5] |

| Boiling Point | Not available | |

| pKa | Not available | |

| Storage | 2-8°C | [3][4][5] |

Experimental Protocols

This section outlines the general experimental methodologies for the determination of key physicochemical properties of this compound.

High-Performance Liquid Chromatography (HPLC) for Identification and Quantification

A validated HPLC method is crucial for the separation and quantification of this compound from the active pharmaceutical ingredient and other related substances.

Methodology:

-

Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase is a critical parameter for achieving optimal separation.

-

Flow Rate: Typically in the range of 1.0 - 1.5 mL/min.

-

Detection: UV detection at a wavelength where both candesartan cilexetil and the impurity have significant absorbance, often around 254 nm.

-

Sample Preparation: A known concentration of the impurity standard is prepared in a suitable diluent (e.g., a mixture of acetonitrile and water). The sample containing the unknown amount of the impurity is dissolved in the same diluent.

-

Quantification: The concentration of the impurity in the sample is determined by comparing its peak area to the peak area of the certified reference standard.

Determination of Melting Point

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.

Methodology:

-

Instrumentation: A capillary melting point apparatus.

-

Sample Preparation: The solid sample of this compound is finely powdered and packed into a capillary tube to a height of 2-4 mm.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a controlled rate (e.g., 1-2 °C/min) near the expected melting point. The temperature range from the point at which the substance begins to melt to the point at which it is completely liquid is recorded as the melting range. For a pure substance, this range is typically narrow.

Determination of Solubility

Understanding the solubility of an impurity is important for developing appropriate analytical methods and for understanding its potential fate and transport.

Methodology:

-

Equilibrium Solubility Method: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, buffers of different pH, organic solvents). The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours). The suspension is then filtered to remove the undissolved solid. The concentration of the dissolved impurity in the filtrate is determined using a validated analytical method, such as HPLC-UV.

pKa Determination

The pKa value provides information about the ionization state of a molecule at different pH values, which influences its solubility, absorption, and other properties.

Methodology:

-

Potentiometric Titration: A solution of this compound is titrated with a standard solution of an acid or a base. The pH of the solution is monitored as a function of the volume of titrant added. The pKa can be determined from the inflection point of the titration curve.

-

UV-Vis Spectrophotometry: The UV-Vis spectrum of the impurity is recorded in solutions of different known pH values. The pKa can be calculated from the changes in absorbance at a specific wavelength as a function of pH.

Formation Pathway and Logical Relationships

This compound is an N-alkylated impurity. Such impurities can be formed during the synthesis of the drug substance or through degradation. Forced degradation studies of candesartan cilexetil have shown that the drug degrades under various stress conditions, including acidic, basic, and oxidative environments.[2][4][9][10] The formation of N-ethyl impurities can occur if ethylating agents are present as reactants or intermediates in the synthesis process, or as impurities in raw materials or solvents.

The following diagram illustrates a logical workflow for the identification and characterization of this compound.

Caption: Workflow for the identification and characterization of this compound.

The following diagram illustrates a potential formation pathway for N-alkylated impurities of candesartan.

Caption: Potential formation pathway of N-alkylated candesartan impurities like Impurity E.

Conclusion

This technical guide has summarized the key physicochemical properties of this compound and provided an overview of the experimental protocols for their determination. A thorough understanding of these properties is fundamental for ensuring the quality, safety, and efficacy of Candesartan Cilexetil drug products. The information presented herein serves as a foundational resource for scientists and researchers in the pharmaceutical industry. Further investigation into the specific quantitative values for properties such as melting point and pKa, and the development of a dedicated certified reference standard are recommended for robust analytical control.

References

- 1. iajpr.com [iajpr.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound Pharmaceutical Secondary Standard; Certified Reference Material 914613-35-7 [sigmaaldrich.com]

- 4. ovid.com [ovid.com]

- 5. allmpus.com [allmpus.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. thinksrs.com [thinksrs.com]

- 8. ksplifescience.com [ksplifescience.com]

- 9. Forced Degradation Studies of Candesartan Cilexetil and Hydrochlorothiazide Using a Validated Stability-Indicating HPLC-UV Method - Phechkrajang - Pharmaceutical Chemistry Journal [journals.rcsi.science]

- 10. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]

Candesartan Cilexetil Impurity E: A Technical Overview of its Formation, Analysis, and Control

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of Candesartan Cilexetil Impurity E, a critical degradation product encountered during the stability testing and manufacturing of the antihypertensive drug, Candesartan Cilexetil. Understanding the formation, identification, and quantification of this impurity is paramount for ensuring drug product quality, safety, and regulatory compliance.

Characterization of this compound

This compound is identified as the N1-ethyl substituted analogue of the parent drug molecule on the tetrazole ring. Its formal chemical identity is as follows:

| Parameter | Details |

| Systematic Name | 2-Ethoxy-1-[[2'-[1-ethyl-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid 1-[[(cyclohexyloxy) carbonyl]oxy]ethyl ester[1][2] |

| Common Name | 1H-N1-Ethyl Candesartan Cilexetil[1] |

| CAS Number | 914613-35-7[1][2] |

| Molecular Formula | C₃₅H₃₈N₆O₆[1][2][3] |

| Molecular Weight | 638.71 g/mol [1][2][3] |

Mechanism of Formation: A Degradation Pathway

This compound is not typically a process-related impurity from synthesis but is rather formed as a degradation product.[4] It is observed to form during stability studies, particularly under thermal stress.[5][6]

The proposed mechanism for its formation is a unique intermolecular reaction. Under conditions such as elevated temperature, the ethoxy group on the benzimidazole portion of one Candesartan Cilexetil molecule can act as an alkylating agent. This group ethylates the N1 position of the tetrazole ring on a second Candesartan Cilexetil molecule, leading to the formation of Impurity E.[4] This pathway highlights a degradation route dependent on the self-reaction of the active pharmaceutical ingredient (API).

Quantitative Analysis from Forced Degradation Studies

Forced degradation studies are essential to understand the stability profile of a drug substance. Candesartan Cilexetil has been subjected to various stress conditions, including acid and base hydrolysis, oxidation, heat, and light, to identify potential degradation products.[5]

While specific quantitative data for Impurity E is not always reported separately, studies have quantified related N-ethyl impurities that form under identical conditions, providing a clear indication of the degradation profile. Thermal stress is the most relevant condition for the formation of Impurity E and its analogues.[5]

The following table summarizes typical results from a forced degradation study of Candesartan Cilexetil tablets.

| Stress Condition | Parameters | Major Degradants Observed | % Degradation / Impurity Formed |

| Acid Hydrolysis | 0.5 N HCl, Room Temp, 2 h | Des Ethyl CCX | 0.13% |

| Base Hydrolysis | 0.5 N NaOH, Room Temp, 2 h | Impurity CDS-6 | 1.2% |

| Oxidation | 10% H₂O₂, 25°C, 16 h | - | 3.8% (Total Degradation) |

| Thermal | 60°C, 48 h | 1N Ethyl Oxo CCX 2N Ethyl Oxo CCX 2N Ethyl CCX | 0.09% 0.11% 0.07% |

| Photostability | UV Light Exposure | - | No significant degradation |

| (Data adapted from a UPLC study on Candesartan Cilexetil tablets[5]) |

These results clearly demonstrate that N-ethylated impurities, including the family to which Impurity E belongs, are primarily formed under thermal stress conditions. Stability studies have shown that the levels of these N-ethyl impurities can increase to between 0.05% and 0.4% in the final drug product.[6]

Detailed Experimental Protocols

Accurate detection and quantification of Impurity E require a validated, stability-indicating analytical method. An Ultra High-Pressure Liquid Chromatography (UPLC) method is highly suitable for this purpose.

Protocol: UPLC Method for Candesartan Cilexetil and its Impurities

-

Instrumentation:

-

Waters ACQUITY UPLC system or equivalent, equipped with a photodiode array (PDA) detector.[5]

-

-

Chromatographic Conditions:

-

Column: Waters ACQUITY UPLC BEH Shield RP18, 1.7 µm, 2.1 x 100 mm.

-

Mobile Phase A: 0.01 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid.

-

Mobile Phase B: Acetonitrile and water in a 95:5 v/v ratio.[6]

-

Gradient Elution: A suitable gradient program to ensure separation of all impurities.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Detection Wavelength: 254 nm for Impurity E and other related substances.[5][6]

-

Injection Volume: 2.0 µL.

-

-

Preparation of Solutions:

-

Diluent: A mixture of water and acetonitrile.

-

Standard Solution: Prepare a stock solution of Candesartan Cilexetil and a separate stock solution containing a known concentration of Impurity E reference standard (e.g., 100 µg/mL). Further dilute to a working concentration (e.g., 2.5 µg/mL).[5]

-

Sample Preparation (Tablets): Weigh and powder a suitable number of tablets. Disperse an amount of powder equivalent to a target concentration of Candesartan Cilexetil (e.g., 500 µg/mL) in diluent. Sonicate to dissolve and dilute to the final volume. Filter through a 0.22 µm filter before injection.

-

-

Method Validation:

-

The method must be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.

-

Linearity: The response for Impurity E should be linear across a range from the Limit of Quantification (LOQ) to at least 150% of the target concentration. A typical validated range for Impurity E is 0.00102–0.0511 mg/mL.[7]

-

Specificity: Forced degradation samples are analyzed to ensure that the peaks for all degradation products are well-resolved from the main Candesartan Cilexetil peak and from each other, with no co-elution.

-

Visualization of Experimental Workflow

The process of identifying degradation products like Impurity E follows a structured workflow, from subjecting the drug to stress to final data analysis.

References

- 1. allmpus.com [allmpus.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. akjournals.com [akjournals.com]

Methodological & Application

Application Note: A Validated UPLC Method for the Rapid Separation of Candesartan and Its Impurities, Including Impurity E

Introduction

Candesartan cilexetil is a potent and selective angiotensin II type 1 (AT1) receptor antagonist widely used in the treatment of hypertension and heart failure.[1][2] During the synthesis and storage of candesartan cilexetil, several process-related impurities and degradation products can arise.[3][4] The identification and quantification of these impurities are crucial for ensuring the safety, efficacy, and quality of the final drug product, as mandated by regulatory agencies.[4] This application note describes a sensitive, specific, and rapid Ultra-Performance Liquid Chromatography (UPLC) method for the separation and quantification of candesartan and its known impurities, with a particular focus on the successful separation of impurity E. The use of UPLC technology, with its sub-2 µm particle columns, allows for significantly faster analysis times and improved resolution compared to traditional HPLC methods.[5][6]

Experimental

A selective and sensitive UPLC method was developed for the determination of candesartan cilexetil and its impurities in pharmaceutical formulations.[5][7] The chromatographic separation was optimized to ensure baseline resolution of all relevant impurities, including impurity E.

Instrumentation and Columns

-

System: Waters Acquity UPLC system with a binary solvent manager, sample manager, column heating compartment, and a photodiode array (PDA) detector.[6]

-

Column: ACQUITY UPLC BEH Shield RP18, 100 mm × 2.1 mm, 1.7 µm.[6]

-

Software: Waters Empower software.[6]

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the separation of candesartan and its impurities.

| Parameter | Condition |

| Mobile Phase A | 0.01 M Phosphate Buffer (pH 3.0 with Orthophosphoric Acid)[6][7] |

| Mobile Phase B | 95% Acetonitrile and 5% Milli-Q Water[6][7] |

| Gradient Elution | A gradient program is utilized to ensure the separation of all impurities with varying polarities. |

| Flow Rate | 0.4 mL/min[8][9] |

| Column Temperature | 30°C[4] |

| Injection Volume | 1.0 - 2.0 µL[4][8] |

| Detection Wavelength | 254 nm for candesartan and most impurities; 210 nm for specific process-related impurities.[5][7] |

| Total Run Time | Approximately 20 minutes.[5][7] |

Protocols

1. Standard Solution Preparation

-

Candesartan Standard: Accurately weigh and dissolve an appropriate amount of candesartan cilexetil working standard in the diluent (typically a mixture of water and acetonitrile) to obtain a final concentration of approximately 500 µg/mL.[5][6]

-

Impurity Stock Solution: Prepare a stock solution containing all known impurities, including impurity E, by dissolving accurately weighed amounts of each impurity in the diluent to achieve a concentration of approximately 100 µg/mL for each impurity.[5][6]

-

Spiked Sample Solution: To confirm the separation and identification of impurities, a spiked sample can be prepared by adding a known volume of the impurity stock solution to the candesartan standard solution.[5][6]

2. Sample Preparation (for Tablets)

-

Weigh and finely powder a representative number of tablets (e.g., 20 tablets).[5]

-

Accurately weigh a portion of the powder equivalent to a specific amount of candesartan cilexetil (e.g., 50 mg).[5]

-

Transfer the powder to a suitable volumetric flask and add the diluent.

-

Sonicate for approximately 20 minutes to ensure complete dissolution of the drug.[5]

-

Dilute to the final volume with the diluent.

-

Centrifuge a portion of the solution to remove any undissolved excipients.[5]

-

The clear supernatant is then ready for injection into the UPLC system.

Results and Discussion

The developed UPLC method successfully separates candesartan from its known impurities, including impurity E, within a 20-minute run time.[5][7] The method demonstrates excellent resolution and peak shape for all analytes. The use of a PDA detector allows for the monitoring of different impurities at their respective optimal wavelengths, enhancing the sensitivity and accuracy of the method.[5][7]

Method Validation Summary

The analytical method was validated according to ICH guidelines, demonstrating its suitability for its intended purpose.[3]

| Validation Parameter | Result |

| Specificity | The method is specific for candesartan and its impurities, with no interference from the placebo or degradation products.[3] |

| Linearity | The response for candesartan and each impurity was found to be linear over the concentration range of the Limit of Quantification (LOQ) to 200% of the standard concentration, with a correlation coefficient (r²) > 0.999.[3][5] |

| Precision | The method is precise, with the relative standard deviation (RSD) for replicate injections being less than 15% for each impurity.[6][7] |

| Accuracy | The accuracy of the method was confirmed by recovery studies, with recoveries typically within ±15% of the actual amount.[3] |

| Sensitivity | The limits of detection (LOD) and quantification (LOQ) were established at levels suitable for the detection and quantification of impurities at specified reporting thresholds. |

| Robustness | The method was found to be robust, with minor variations in chromatographic conditions (e.g., pH of mobile phase, column temperature) not significantly affecting the results.[8] |

UPLC Experimental Workflow

Caption: Workflow for the UPLC analysis of candesartan impurities.

The described UPLC method is rapid, sensitive, specific, and robust for the separation and quantification of candesartan and its impurities, including impurity E. This method is suitable for routine quality control analysis of candesartan cilexetil in bulk drug and pharmaceutical dosage forms, as well as for stability studies. The short analysis time and high resolution offered by this UPLC method can significantly improve laboratory throughput and efficiency.

References

- 1. researchgate.net [researchgate.net]

- 2. iajpr.com [iajpr.com]

- 3. akjournals.com [akjournals.com]

- 4. akjournals.com [akjournals.com]

- 5. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product | Semantic Scholar [semanticscholar.org]

- 8. scirp.org [scirp.org]

- 9. A Stability Indicating UPLC Method for Candesartan in Bulk Drug Samples [file.scirp.org]

Application Note: A Robust LC-MS/MS Protocol for the Sensitive Detection of Candesartan Cilexetil Impurity E

For Researchers, Scientists, and Drug Development Professionals

Introduction

Candesartan cilexetil is a potent and selective angiotensin II receptor antagonist widely prescribed for the treatment of hypertension and heart failure.[1] During the synthesis and storage of candesartan cilexetil, various process-related impurities and degradation products can emerge. The presence of these impurities, even at trace levels, can potentially impact the safety and efficacy of the final drug product.[2][3][4] Therefore, regulatory bodies mandate stringent control over impurity levels in active pharmaceutical ingredients (APIs) and finished drug products.

Candesartan Cilexetil Impurity E, chemically known as (1RS)-1-[[(cyclohexyloxy)carbonyl]oxy]ethyl 2-ethoxy-1-[[2'-(1-ethyl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate, is a potential process-related impurity.[5][6][7][8] Its structural similarity to the parent drug underscores the need for a highly selective and sensitive analytical method for its detection and quantification. This application note details a comprehensive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) protocol for the reliable determination of this compound. The method is designed to be robust and suitable for quality control and stability testing in pharmaceutical development.

Materials and Methods

1. Reagents and Materials

-

This compound reference standard

-

Candesartan Cilexetil reference standard

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

2. Instrumentation

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled with a triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source is required.

3. Sample Preparation

The following protocol is a general guideline and may require optimization based on the specific sample matrix (e.g., bulk drug substance, formulated product).

-

Standard Solution Preparation:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

-

Perform serial dilutions of the stock solution with a mixture of acetonitrile and water (e.g., 50:50 v/v) to prepare calibration standards and quality control samples at desired concentrations.

-

-

Sample Preparation (from Drug Substance):

-

Accurately weigh a suitable amount of the Candesartan Cilexetil drug substance.

-

Dissolve the sample in a known volume of diluent (e.g., acetonitrile:water 50:50 v/v) to achieve a target concentration.

-

Vortex the solution to ensure complete dissolution.

-

Filter the solution through a 0.22 µm syringe filter prior to injection into the LC-MS/MS system.

-

4. Experimental Protocol

The following tables summarize the optimized LC-MS/MS conditions for the detection of this compound.

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 5 mM Ammonium Acetate in Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | Time (min) |

| 0.0 | |

| 5.0 | |

| 7.0 | |

| 7.1 | |

| 10.0 | |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Table 2: Mass Spectrometry Parameters

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Precursor Ion (m/z) | 639.3 (for [M+H]⁺) |

| Product Ions (m/z) | To be determined experimentally (e.g., fragmentation of the ester or tetrazole group) |

| Collision Energy | To be optimized for each transition |

| Dwell Time | 100 ms |

Logical Relationship and Experimental Workflow

Caption: Relationship between the API and Impurity E.

Caption: LC-MS/MS experimental workflow.

Expected Quantitative Performance

The following table presents the anticipated performance characteristics of this LC-MS/MS method. These values are illustrative and must be confirmed during formal method validation according to ICH guidelines.[2][9]

Table 3: Expected Quantitative Performance

| Parameter | Expected Performance |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.15 ng/mL |

| Linearity (r²) | > 0.995 |

| Concentration Range | 0.15 - 100 ng/mL |

| Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

Results and Discussion

This LC-MS/MS method provides a highly selective and sensitive approach for the detection and quantification of this compound. The use of a C18 column with a gradient elution program allows for effective separation of the impurity from the parent API and other potential impurities. The tandem mass spectrometry detection in MRM mode ensures high specificity and minimizes matrix interference, which is crucial for achieving low detection and quantification limits.[3][4]

The proposed method is suitable for routine quality control analysis of Candesartan Cilexetil bulk drug substance and can be adapted for the analysis of finished pharmaceutical products. The short run time allows for high-throughput analysis, which is advantageous in a drug development setting.

Conclusion

The described LC-MS/MS protocol offers a robust and reliable method for the determination of this compound. The high sensitivity and selectivity of the method make it an invaluable tool for ensuring the quality, safety, and efficacy of Candesartan Cilexetil products. It is recommended that a full method validation be performed in accordance with regulatory guidelines prior to implementation for routine analysis.

References

- 1. pharmacyjournal.net [pharmacyjournal.net]

- 2. japsonline.com [japsonline.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. allmpus.com [allmpus.com]

- 7. ksplifescience.com [ksplifescience.com]

- 8. pharmaceresearch.com [pharmaceresearch.com]

- 9. ijper.org [ijper.org]

Application Note & Protocol: Preparation and Use of Candesartan Cilexetil Impurity E Reference Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Candesartan cilexetil is an angiotensin II receptor antagonist used in the treatment of hypertension.[1] As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing to ensure safety and efficacy. Candesartan Cilexetil Impurity E is a known related substance that must be monitored and controlled within specified limits. This document provides a detailed protocol for the preparation of a reference standard for this compound and its application in analytical methods for the identification and quantification of this impurity in drug substances and products.

This compound is chemically known as (1RS)-1-[[(cyclohexyloxy)carbonyl]oxy]ethyl 2-ethoxy-1-[[2'-(1-ethyl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate.[2][3] It is also referred to as Candesartan Cilexetil N1-Ethyl Analog.[4]

Physicochemical Data of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | References |

| Chemical Name | (1RS)-1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl 2-ethoxy-1-[[2′-(1-ethyl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate | [3] |

| Synonym | Candesartan Cilexetil N1-Ethyl Analog | [4] |

| CAS Number | 914613-35-7 | [2][3][5] |

| Molecular Formula | C₃₅H₃₈N₆O₆ | [2][3] |

| Molecular Weight | 638.71 g/mol | [2][3] |

| Appearance | Off-white solid | [5] |

| Solubility | Soluble in Methanol (MeOH) and Dimethyl Sulfoxide (DMSO) | [5] |

| Storage | 2-8°C | [5][6] |

Experimental Protocols

Preparation of this compound Reference Standard Solutions

This protocol describes the preparation of stock and working standard solutions of this compound. These solutions can be used for method development, validation, and routine quality control analysis.

3.1.1. Materials and Reagents

-

This compound Reference Standard (Purity ≥ 95%)[5]

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (Milli-Q or equivalent)

-

Volumetric flasks (Class A)

-

Analytical balance

-

Pipettes (calibrated)

3.1.2. Preparation of Impurity E Stock Solution (e.g., 100 µg/mL)

-

Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

-

Dissolve the standard in approximately 50 mL of a suitable diluent. Based on solubility data, methanol is a recommended solvent.[5] An alternative diluent, often used for Candesartan and its impurities, is a mixture of acetonitrile and water.[7]

-

Sonicate for 5-10 minutes to ensure complete dissolution.

-

Allow the solution to return to room temperature.

-

Make up to the mark with the diluent and mix thoroughly.

-

This stock solution should be stored at 2-8°C and protected from light.[5][6]

3.1.3. Preparation of Impurity E Working Standard Solution (e.g., 1.0 µg/mL)

-

Pipette an appropriate volume of the Impurity E Stock Solution into a volumetric flask. For example, to prepare a 1.0 µg/mL solution, pipette 1.0 mL of the 100 µg/mL stock solution into a 100 mL volumetric flask.

-

Dilute to the mark with the analytical method's mobile phase or a suitable diluent (e.g., a mixture of acetonitrile and water).[7]

-

Mix thoroughly.

-

This working solution should be freshly prepared for each analytical run.

Analytical Method for Quantification of Impurity E

A validated Ultra High-Performance Liquid Chromatography (UPLC) method is suitable for the separation and quantification of this compound.[7] The following is a representative method based on published literature.

3.2.1. Chromatographic Conditions

| Parameter | Condition | References |

| Instrument | Waters Acquity UPLC system or equivalent | [7][8] |

| Column | BEH Shield RP18, or equivalent C18 column | [7][8] |

| Mobile Phase A | 0.01 M phosphate buffer adjusted to pH 3.0 with Orthophosphoric acid | [7] |

| Mobile Phase B | 95% Acetonitrile and 5% Water | [7] |

| Gradient Elution | A time-based gradient program should be developed to ensure separation from Candesartan and other impurities. | [7] |

| Flow Rate | A typical flow rate for UPLC is between 0.3 and 0.6 mL/min. | |

| Column Temperature | 30°C | [9] |

| Detection Wavelength | 254 nm | [7] |

| Injection Volume | 1-10 µL | [7][10] |

| Run Time | Approximately 20 minutes to ensure elution of all impurities. | [7] |

3.2.2. System Suitability

Before sample analysis, the chromatographic system must meet predefined suitability criteria. A system suitability solution containing Candesartan Cilexetil and known impurities, including Impurity E, should be injected.

| Parameter | Acceptance Criteria | References |

| Tailing Factor | NMT 2.0 | [9] |

| Relative Standard Deviation (RSD) | NMT 10.0% for replicate injections | [9] |

| Resolution | Minimum resolution of 1.5 between Impurity E and any adjacent peak. | [10] |

Diagrams

Caption: Workflow for the preparation and analytical use of the this compound reference standard.

Caption: Logical relationship between Candesartan Cilexetil and its process-related/degradation product, Impurity E.

Conclusion

The accurate preparation of a this compound reference standard is fundamental for the reliable quantification of this impurity in pharmaceutical materials. The protocols outlined in this application note provide a comprehensive guide for researchers and scientists. Adherence to these procedures, in conjunction with a validated analytical method, will ensure the quality and safety of Candesartan Cilexetil-containing products. It is recommended to use commercially available, certified reference materials for the highest accuracy and regulatory compliance.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. pharmaceresearch.com [pharmaceresearch.com]

- 4. ispstandards.com [ispstandards.com]

- 5. allmpus.com [allmpus.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. uspnf.com [uspnf.com]

- 10. edqm.eu [edqm.eu]

Application Note: Quantification of Impurity E in Candesartan Cilexetil Bulk Drug

AN-2025-12-26

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed protocol for the quantification of Impurity E in Candesartan Cilexetil bulk drug substance using a validated Reversed-Phase Ultra-Performance Liquid Chromatography (RP-UPLC) method. The described methodology is crucial for ensuring the quality, safety, and efficacy of Candesartan Cilexetil, a widely used antihypertensive drug.[1][2] The protocol outlines the necessary reagents, instrumentation, and step-by-step procedures for sample preparation, chromatographic separation, and data analysis. Additionally, representative quantitative data and validation parameters are presented in tabular format for easy reference.

Introduction

Candesartan Cilexetil is a prodrug that is rapidly converted to its active form, candesartan, an angiotensin II receptor blocker used for the treatment of hypertension.[3] The manufacturing process and storage of Candesartan Cilexetil can lead to the formation of various impurities, which may impact the drug's potency and safety.[1][2] Regulatory agencies worldwide mandate strict control over the levels of these impurities in the final drug product.

Impurity E, chemically known as N2-ethyl candesartan cilexetil, is one of the potential process-related impurities of Candesartan Cilexetil.[4] Its accurate quantification is essential for quality control and to ensure compliance with pharmacopeial limits. This application note describes a robust and sensitive RP-UPLC method for the determination of Impurity E in Candesartan Cilexetil bulk drug.

Experimental

Instrumentation and Materials

-

Instrumentation: A UPLC system equipped with a photodiode array (PDA) detector is recommended for this analysis. A Waters Acquity UPLC system or equivalent is suitable.[5][6]

-

Column: A high-resolution reversed-phase column, such as a Waters Acquity UPLC BEH Shield RP18 (100 mm x 2.1 mm, 1.7 µm), provides excellent separation of Candesartan Cilexetil and its impurities.[5][6]

-

Chemicals and Reagents:

Chromatographic Conditions

The following chromatographic conditions have been demonstrated to be effective for the separation and quantification of Impurity E:

| Parameter | Condition |

| Column | Waters Acquity UPLC BEH Shield RP18 (100 mm x 2.1 mm, 1.7 µm)[5][6] |

| Mobile Phase A | 0.1% Acetic Acid in a mixture of Water and Acetonitrile (95:5 v/v)[2] |

| Mobile Phase B | 0.1% Acetic Acid in a mixture of Acetonitrile and Water (95:5 v/v)[2] |

| Gradient Program | Time (min) |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 30 °C[2] |

| Detector Wavelength | 265 nm[2] |

| Injection Volume | 1.0 µL[2] |

| Diluent | Methanol and Water (90:10 v/v)[2] |

Preparation of Solutions

-

Standard Stock Solution of Impurity E: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a concentration of approximately 100 µg/mL.

-

Standard Solution: Further dilute the Standard Stock Solution of Impurity E with the diluent to achieve a final concentration that is equivalent to the reporting limit (e.g., 0.05% of the test concentration). For a test concentration of 500 µg/mL, this would be 0.25 µg/mL.

-

Test Solution: Accurately weigh and dissolve about 25 mg of the Candesartan Cilexetil bulk drug sample in 50.0 mL of the diluent to obtain a concentration of approximately 500 µg/mL.[5]

Detailed Protocol

-

System Suitability:

-

Inject the diluent as a blank to ensure the absence of interfering peaks.

-

Inject the Standard Solution five times. The relative standard deviation (RSD) of the peak areas for Impurity E should be not more than 5.0%.

-

-

Analysis of the Test Solution:

-

Inject the Test Solution into the UPLC system.

-

Record the chromatogram and identify the peak corresponding to Impurity E based on its retention time relative to the standard.

-

-

Calculation:

-

Calculate the percentage of Impurity E in the Candesartan Cilexetil bulk drug sample using the following formula:

Where:

-

Area_Impurity_E_Sample is the peak area of Impurity E in the chromatogram of the Test Solution.

-

Area_Impurity_E_Standard is the average peak area of Impurity E in the chromatograms of the Standard Solution.

-

Conc_Standard is the concentration of Impurity E in the Standard Solution (in mg/mL).

-

Conc_Sample is the concentration of Candesartan Cilexetil in the Test Solution (in mg/mL).

-

Data Presentation

The following tables summarize the quantitative data and validation parameters for the determination of Impurity E in Candesartan Cilexetil.

Table 1: System Suitability Results

| Parameter | Acceptance Criteria | Typical Result |

| Tailing Factor for Impurity E Peak | Not more than 2.0 | 1.2 |

| Theoretical Plates for Impurity E Peak | Not less than 2000 | > 5000 |

| %RSD for 5 Injections of Standard | Not more than 5.0% | < 2.0% |

Table 2: Method Validation Summary for Impurity E

| Parameter | Result |

| Linearity Range (mg/mL) | 0.00102–0.0511[1][2] |

| Correlation Coefficient (r²) | > 0.9998[1][2] |

| Limit of Detection (LOD) | 0.01% (relative to a 500 µg/mL solution) |

| Limit of Quantification (LOQ) | 0.03% (relative to a 500 µg/mL solution) |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (%RSD) | < 3.0% |

Visualizations

Experimental Workflow

Caption: Workflow for the quantification of Impurity E.

Logical Relationship of Components

Caption: Relationship between the drug, impurity, and analytical method.

Conclusion

The RP-UPLC method described in this application note is specific, sensitive, and accurate for the quantification of Impurity E in Candesartan Cilexetil bulk drug. The provided protocol and validation data demonstrate the suitability of this method for routine quality control analysis in the pharmaceutical industry, ensuring that the levels of this impurity are maintained within the acceptable limits set by regulatory authorities.

References

- 1. akjournals.com [akjournals.com]

- 2. akjournals.com [akjournals.com]

- 3. iajpr.com [iajpr.com]

- 4. scispace.com [scispace.com]

- 5. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Detection of Impurity E in Ciprofloxacin Pharmaceutical Dosage Forms

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the detection and quantification of Impurity E in ciprofloxacin pharmaceutical dosage forms. Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, may contain several process-related and degradation impurities that need to be monitored to ensure the safety and efficacy of the final drug product.[1] Impurity E, chemically identified as 1-Cyclopropyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one, also known as Decarboxy Ciprofloxacin, is a specified impurity in the European Pharmacopoeia.

Chemical Information of Ciprofloxacin and Impurity E:

| Compound | Chemical Name | CAS Number | Molecular Formula |

| Ciprofloxacin | 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid | 85721-33-1 | C₁₇H₁₈FN₃O₃ |

| Impurity E | 1-Cyclopropyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one | 105394-83-0 | C₁₆H₁₈FN₃O |

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the recommended technique for the quantification of Impurity E and other related substances in ciprofloxacin.[1] This method provides the necessary specificity, sensitivity, and accuracy for routine quality control analysis.

Experimental Workflow

The following diagram illustrates the overall workflow for the detection of Impurity E in ciprofloxacin dosage forms.

Detailed Experimental Protocol

This protocol is based on the European Pharmacopoeia (Eur. Ph.) method for the analysis of ciprofloxacin and its related substances.[1]

Materials and Reagents

-

Ciprofloxacin Hydrochloride Reference Standard (CRS)

-

Ciprofloxacin Impurity E Reference Standard

-

Acetonitrile (HPLC grade)

-

Phosphoric acid (analytical grade)

-

Triethylamine (analytical grade)

-

Water (HPLC grade)

-

Ciprofloxacin tablets/dosage form

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

-

Analytical column: C18, 5 µm, 250 mm x 4.6 mm.

-

Data acquisition and processing software.

Chromatographic Conditions

| Parameter | Condition |

| Mobile Phase | A mixture of 13 volumes of acetonitrile and 87 volumes of a 2.45 g/L solution of phosphoric acid in water. The pH is adjusted to 3.0 ± 0.1 with triethylamine. |

| Flow Rate | 1.5 mL/min |

| Column Temperature | 40°C |

| Detection Wavelength | 278 nm |

| Injection Volume | 50 µL |

Preparation of Solutions

-

Test Solution: Accurately weigh and transfer a quantity of the powdered tablets equivalent to 25 mg of ciprofloxacin into a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

-

Reference Solution (a): Dissolve an accurately weighed quantity of Ciprofloxacin Hydrochloride CRS in the mobile phase to obtain a solution having a known concentration of about 0.5 mg/mL.

-

Reference Solution (b) - for Impurity E quantification: Dissolve an accurately weighed quantity of Ciprofloxacin Impurity E reference standard in the mobile phase to obtain a solution with a known concentration. Further dilute to a final concentration corresponding to the specification limit of Impurity E (e.g., 0.2% of the test solution concentration).

-

System Suitability Solution: Prepare a solution containing a known concentration of Ciprofloxacin Hydrochloride CRS and other specified impurities (B, C, D, and E) to verify the system's performance.

System Suitability

Inject the system suitability solution. The system is considered suitable for analysis if the following criteria are met:

| Parameter | Requirement |

| Resolution | The resolution between the peaks of impurity B and impurity C should be at least 1.3.[1] |

| Tailing Factor | The tailing factor for the ciprofloxacin peak should be between 0.8 and 1.5.[1] |

Analytical Procedure

-

Inject the mobile phase as a blank to ensure a stable baseline.

-

Inject the Reference Solution (b) to determine the retention time and response of Impurity E.

-

Inject the Test Solution.

-

Identify the peak corresponding to Impurity E in the chromatogram of the Test Solution by comparing its retention time with that obtained from Reference Solution (b).

-

Calculate the percentage of Impurity E in the dosage form using the external standard method.

Quantitative Data Summary

The following tables summarize the expected quantitative data from the HPLC analysis.

Table 1: Chromatographic Parameters

| Compound | Retention Time (min) | Relative Retention Time (RRT) |

| Impurity E | ~3.55 | ~0.40 |

| Impurity B | ~5.98 | ~0.67 |

| Impurity C | ~6.65 | ~0.74 |

| Ciprofloxacin | ~8.96 | 1.00 |

| Impurity D | ~11.86 | ~1.32 |

Retention times are approximate and may vary slightly depending on the specific HPLC system and column.[1]

Table 2: Method Validation Parameters for Impurity E

| Parameter | Typical Value |

| Linearity Range | LOQ to 150% of the specification limit |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Limit of Detection (LOD) | ~0.00003 mg/mL |

| Limit of Quantification (LOQ) | ~0.00010 mg/mL |

LOD and LOQ values are for Decarboxy impurity (Impurity E) as reported in a UPLC method, which is expected to have higher sensitivity than HPLC.[2]

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between the analytical method parameters and the desired outcome of accurate impurity quantification.

References

Application Note: A Stability-Indicating HPLC Method for the Determination of Candesartan Cilexetil and Its Impurities

Abstract

This application note describes a robust, stability-indicating high-performance liquid chromatography (HPLC) method for the quantitative determination of Candesartan Cilexetil and its process-related and degradation impurities. The developed method is specific, accurate, precise, and linear over a specified concentration range, making it suitable for routine quality control and stability testing of Candesartan Cilexetil in bulk drug and pharmaceutical dosage forms. The method effectively separates the active pharmaceutical ingredient (API) from its potential impurities and degradation products generated under various stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines.

Introduction

Candesartan Cilexetil is a potent, long-acting angiotensin II receptor antagonist used in the treatment of hypertension.[1] As with any pharmaceutical product, the presence of impurities can affect the safety and efficacy of the drug. Therefore, a validated stability-indicating assay method is crucial to ensure the quality and stability of Candesartan Cilexetil formulations. This application note provides a detailed protocol for an HPLC method capable of separating Candesartan Cilexetil from its known impurities and degradation products. The method's stability-indicating nature was confirmed through forced degradation studies, where the drug was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.[2][3][4][5]

Experimental

Materials and Reagents

-

Candesartan Cilexetil reference standard and impurity standards were sourced from a reputable supplier (e.g., European Pharmacopoeia (EP) or United States Pharmacopeia (USP)).[6]

-

Acetonitrile (HPLC grade)

-

Potassium dihydrogen phosphate (AR grade)

-

Orthophosphoric acid (AR grade)

-

Water (HPLC grade)

-

Hydrochloric acid (AR grade)

-

Sodium hydroxide (AR grade)

-

Hydrogen peroxide (30%, AR grade)

Equipment

-

A High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

-

Analytical balance

-

pH meter

-

Sonicator

-

Volumetric flasks and pipettes

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 20 mM Potassium dihydrogen phosphate buffer, pH adjusted to 2.5 with orthophosphoric acid.[7] |

| Mobile Phase B | Acetonitrile |

| Gradient Program | A gradient program is often employed to achieve optimal separation. A typical program might start with a higher proportion of Mobile Phase A and gradually increase the proportion of Mobile Phase B over the run time. |

| Flow Rate | 1.0 mL/min[2][7][8] |

| Column Temperature | 30 °C[9] |

| Detection Wavelength | 254 nm is a commonly used wavelength for detection.[2][10][11][12][13] Some methods also utilize 210 nm for specific impurities.[10][14] |

| Injection Volume | 10 µL |

Protocols

Preparation of Solutions

Mobile Phase A (Buffer Preparation):

-

Weigh and dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to obtain a 20 mM solution.

-

Adjust the pH of the solution to 2.5 using orthophosphoric acid.

-

Filter the buffer through a 0.45 µm membrane filter and degas before use.

Standard Stock Solution Preparation:

-

Accurately weigh about 25 mg of Candesartan Cilexetil reference standard into a 25 mL volumetric flask.

-

Dissolve and dilute to volume with a suitable diluent (e.g., a mixture of acetonitrile and water). Sonicate if necessary to ensure complete dissolution.

Impurity Stock Solution Preparation:

-

Accurately weigh about 1 mg of each impurity standard into separate volumetric flasks.

-

Dissolve and dilute to a known volume with the diluent.

Sample Preparation (for Tablets):

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to a target concentration of Candesartan Cilexetil and transfer it to a suitable volumetric flask.

-

Add a portion of the diluent, sonicate for a specified time to ensure complete extraction of the drug, and then dilute to volume.

-

Filter the solution through a 0.45 µm syringe filter before injection.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating capability of the method.[2][3][4]

-

Acid Hydrolysis: Treat the drug substance with 0.1 M HCl at 60°C for a specified period.

-

Base Hydrolysis: Treat the drug substance with 0.1 M NaOH at 60°C for a specified period.

-

Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for a specified duration.

-

Photolytic Degradation: Expose the drug substance to UV light (e.g., 254 nm) and visible light as per ICH guidelines.

After exposure, neutralize the acidic and basic samples and dilute all stressed samples to a suitable concentration for HPLC analysis.

Data Presentation

The performance of the method was validated according to ICH guidelines. A summary of the validation parameters is presented in Table 2.

| Validation Parameter | Acceptance Criteria | Typical Results |

| Specificity | No interference from placebo or degradation products at the retention time of the API and its impurities. | The method demonstrated good resolution between Candesartan Cilexetil and all known impurities and degradation peaks. |

| Linearity (r²) | ≥ 0.999 | > 0.999 for Candesartan Cilexetil and all impurities.[14][15] |

| Accuracy (% Recovery) | 98.0% - 102.0% | Within the acceptable range for all components. |